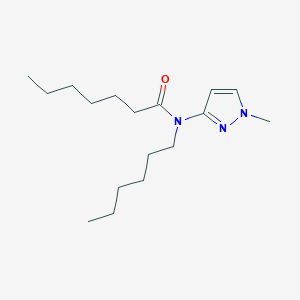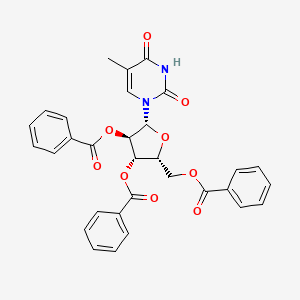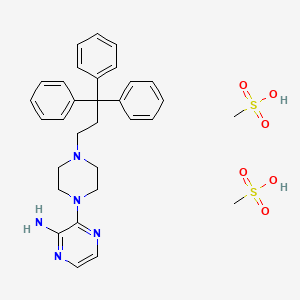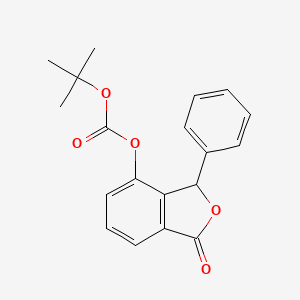
tert-butyl (1-oxo-3-phenyl-3H-2-benzofuran-4-yl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-oxo-3-phenyl-3H-2-benzofuran-4-yl) carbonate: is an organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-oxo-3-phenyl-3H-2-benzofuran-4-yl) carbonate typically involves the reaction of 1-oxo-3-phenyl-3H-2-benzofuran-4-yl with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (1-oxo-3-phenyl-3H-2-benzofuran-4-yl) carbonate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: The compound’s benzofuran core is known for its biological activity, making it a potential candidate for drug discovery and development. Researchers are investigating its effects on various biological targets and its potential therapeutic applications.
Medicine: In medicine, derivatives of benzofuran are being studied for their potential use in treating diseases such as cancer, inflammation, and infections. The unique structure of this compound may offer new avenues for therapeutic intervention.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it a valuable building block for various applications, including the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (1-oxo-3-phenyl-3H-2-benzofuran-4-yl) carbonate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The benzofuran core can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The carbonate group may also play a role in enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
- 4-tert-Butyl-2-(5-tert-butyl-2-oxo-3H-benzofuran-3-yl)phenyl-3,5-di-tert-butyl-4-hydroxybenzoate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid tert-Butyl Ester
- 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate
Uniqueness: What sets tert-butyl (1-oxo-3-phenyl-3H-2-benzofuran-4-yl) carbonate apart from similar compounds is its unique combination of a benzofuran core with a tert-butyl carbonate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H18O5 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
tert-butyl (1-oxo-3-phenyl-3H-2-benzofuran-4-yl) carbonate |
InChI |
InChI=1S/C19H18O5/c1-19(2,3)24-18(21)22-14-11-7-10-13-15(14)16(23-17(13)20)12-8-5-4-6-9-12/h4-11,16H,1-3H3 |
InChI Key |
YUZULKJCOZWWQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=CC2=C1C(OC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


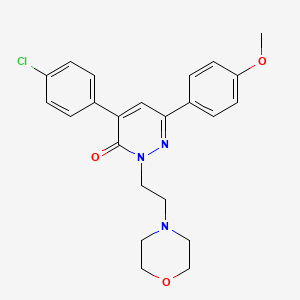
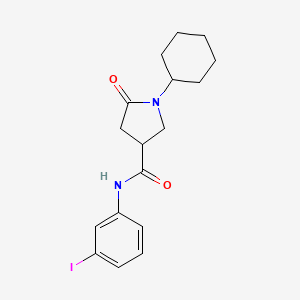
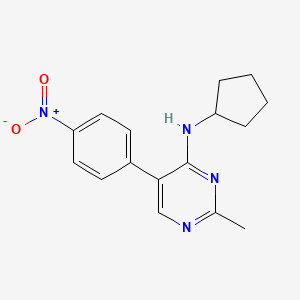

![6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12912382.png)
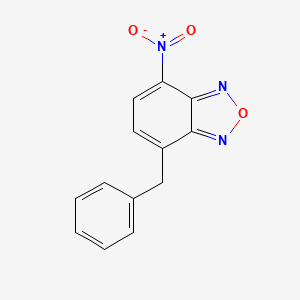
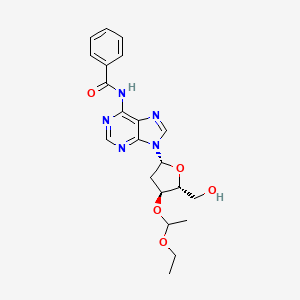

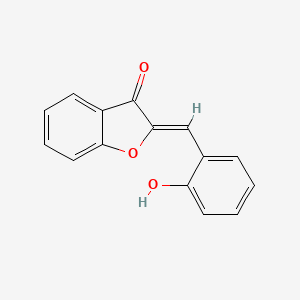
![(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(pyrazine-2-carbonyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12912407.png)
![Cyclohepta[b]pyrrol-2-amine](/img/structure/B12912408.png)
